molecular formula C20H26N2O3S B10886861 1-(Benzylsulfonyl)-4-(2-ethoxybenzyl)piperazine

1-(Benzylsulfonyl)-4-(2-ethoxybenzyl)piperazine

Katalognummer: B10886861
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: WEKHPENLGPOAOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzylsulfonyl)-4-(2-ethoxybenzyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfonyl)-4-(2-ethoxybenzyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperazine with benzylsulfonyl chloride and 2-ethoxybenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of automated reactors and purification systems. The choice of solvents, reagents, and reaction conditions may be adjusted to ensure cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzylsulfonyl)-4-(2-ethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfonyl or ethoxybenzyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(Benzylsulfonyl)-4-(2-ethoxybenzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(Benzylsulfonyl)-4-(2-ethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Ethoxybenzyl)piperazine
  • 1-(Benzylsulfonyl)piperazine
  • 4-(2-Ethoxybenzyl)piperazine

Uniqueness

1-(Benzylsulfonyl)-4-(2-ethoxybenzyl)piperazine is unique due to the presence of both benzylsulfonyl and ethoxybenzyl groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C20H26N2O3S

Molekulargewicht

374.5 g/mol

IUPAC-Name

1-benzylsulfonyl-4-[(2-ethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C20H26N2O3S/c1-2-25-20-11-7-6-10-19(20)16-21-12-14-22(15-13-21)26(23,24)17-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3

InChI-Schlüssel

WEKHPENLGPOAOT-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.